1,3-Dioxepane
Overview
Description
1,3-Dioxepane is a seven-membered heterocyclic compound with the molecular formula C₅H₁₀O₂. It consists of a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its unique ring structure, which imparts distinct chemical properties and reactivity. This compound is used in various chemical reactions and has applications in polymer chemistry and materials science.
Mechanism of Action
Target of Action
1,3-Dioxepane, also known as Tetramethylene formal, is a cyclic acetal . It is primarily used in the field of organic synthesis . The primary targets of this compound are organic compounds that undergo reactions with it, leading to the formation of complex heterocyclic molecules .
Mode of Action
This compound interacts with its targets through a process known as photocatalytic synthesis . In this process, diols and primary alcohols are subjected to the action of a system FeCl3–NaNO2/O2 (air) under mercury lamp irradiation to synthesize unsubstituted and 2-methyl-1,3-dioxacyclanes . This interaction leads to changes in the molecular structure of the target compounds, resulting in the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of 1,3-dioxacyclanes from diols and primary alcohols . The downstream effects of these pathways include the creation of biodegradable polymer materials and terpolymers capable of targeted intracellular delivery of drugs .
Result of Action
The result of this compound’s action is the formation of 1,3-dioxacyclanes, which are used in the creation of biodegradable polymer materials and terpolymers . These materials have applications in various fields, including drug delivery and tissue engineering .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of diols and primary alcohols, the FeCl3–NaNO2/O2 (air) system, and mercury lamp irradiation . These factors play a crucial role in the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
1,3-Dioxepane plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins, facilitating ring-opening polymerization reactions. For instance, this compound can undergo cationic polymerization, where it interacts with catalysts such as rare-earth triflates . These interactions are crucial for the formation of poly(this compound), which has applications in creating biodegradable materials.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cellular membranes and proteins. Studies have shown that this compound-based polymers can be used to create hydrogels that are responsive to environmental stimuli, such as pH and temperature . These hydrogels can encapsulate cells and release them in a controlled manner, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through ring-opening polymerization mechanisms. This process involves the breaking of the oxygen-carbon bonds in the ring structure, leading to the formation of linear polymers . The compound can act as a monomer in the presence of specific catalysts, resulting in the formation of poly(this compound). This polymerization process can influence enzyme activity and gene expression by altering the local environment within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound-based polymers can maintain their structural integrity for extended periods, making them suitable for applications in drug delivery and tissue engineering.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including cellular damage and inflammation. These threshold effects are essential for determining the safe and effective use of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that facilitate its breakdown and utilization . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of smaller metabolites that can be further processed by the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can diffuse across cellular membranes and accumulate in certain tissues, depending on its chemical properties. Understanding these transport mechanisms is vital for optimizing the delivery of this compound-based therapeutics.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, impacting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxepane can be synthesized through several methods, including:
Cyclization of 1,3-Diols: One common method involves the cyclization of 1,3-diols with formaldehyde or paraformaldehyde under acidic conditions. This reaction forms the this compound ring through the formation of two ether linkages.
Ring-Opening Polymerization: Another method involves the ring-opening polymerization of cyclic ketene acetals, such as 2-methylene-1,3-dioxepane, using radical initiators like azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of 1,3-diols with formaldehyde in the presence of an acid catalyst. This method is scalable and allows for the efficient production of this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or diols. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can undergo substitution reactions where one of the oxygen atoms is replaced by another functional group. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols, diols
Substitution: Substituted dioxepanes with various functional groups
Scientific Research Applications
1,3-Dioxepane has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization.
Materials Science: this compound-based polymers are used to create materials with unique thermal and mechanical properties.
Biomedical Applications: The compound is used in the development of hydrogels and other biomaterials for medical applications, such as wound dressings and implants.
Chemical Synthesis: This compound is used as a building block in organic synthesis to create complex molecules with specific functionalities.
Comparison with Similar Compounds
1,3-Dioxepane can be compared with other similar compounds, such as:
1,2-Dioxepane: This isomer has the oxygen atoms at the 1 and 2 positions.
1,4-Dioxepane: This isomer has the oxygen atoms at the 1 and 4 positions.
2-Methylene-1,3-dioxepane: This compound is a cyclic ketene acetal and is used in radical ring-opening polymerization to create biodegradable polymers.
The uniqueness of this compound lies in its balanced stability and reactivity, making it suitable for various chemical and industrial applications.
Properties
IUPAC Name |
1,3-dioxepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-6-3-1/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLMRJZAHXYRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-55-2 | |
Record name | 1,3-Dioxepane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25037-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0029183 | |
Record name | 1,3-Dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-65-7 | |
Record name | 1,3-Dioxepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dioxepane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxepane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dioxepane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIOXEPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TKO0IFJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dioxepane?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: How is this compound typically synthesized?
A2: A common synthesis route involves the acid-catalyzed transacetalization of chloro- or bromo-acetaldehyde dimethylacetal with 1,4-butanediol, followed by elimination under basic conditions. [] This method allows for efficient production of this compound with high purity. []
Q3: Can you provide some key spectroscopic data for this compound?
A3: Key spectroscopic data for this compound includes: * IR (neat): νmax 2846, 1738, 1657, 1569, 1130 cm−1 []* 1H NMR (CDCl3): δ 1.50–1.80 (m, 4H, CH2CH2O), 3.40 (s, 2H, CH2C), 3.80–4.00 (m, 4H, CH2CH2O) [] * 13C NMR (CDCl3): δ 67.3 (CH2C), 164.1 (CH2C) []
Q4: What makes this compound a valuable monomer in polymer chemistry?
A4: this compound readily undergoes ring-opening polymerization, making it a versatile building block for synthesizing aliphatic polyesters. [, , ] These polyesters often exhibit biodegradability, making them attractive for various applications, including biomedical devices and drug delivery systems. [, , ]
Q5: What polymerization mechanisms are typically employed with this compound?
A5: this compound can be polymerized using various methods, including:* Radical Polymerization: This approach, often initiated by compounds like AIBN or peroxides, leads to complete ring-opening and yields linear polyesters. [, , , ] * Cationic Polymerization: Initiated by strong acids like BF3.OEt2 or triflic acid, this method can result in polymers with both ring-retained and ring-opened structures. [, , , , ] * Ring-Expansion Polycondensation: This technique utilizes reagents like 2,2-dibutyl-2-stanna-1,3-dioxepane to produce macrocyclic polyesters. [, ]
Q6: Can this compound be copolymerized with other monomers?
A7: Yes, this compound can be copolymerized with various monomers to fine-tune the properties of the resulting materials. * For example, copolymerization with styrene introduces ester bonds into the polystyrene backbone, creating degradable polystyrene analogues. [, ] * Copolymerization with N-vinyl-2-pyrrolidone allows for tailoring the glass transition temperature and degradability. [] * Other examples include copolymerization with glycidyl methacrylate for incorporating epoxy functionalities [], butyl crotonate for achieving alternating copolymers [], and N-phenyl maleimide for producing thermally stable and optically transparent materials. []
Q7: What are some potential applications of this compound-based polymers?
A8: Due to their biodegradability and tunable properties, this compound-based polymers hold promise for various applications, including:* Biomedical Devices: Degradable sutures, drug delivery systems, and tissue engineering scaffolds. [, ] * Drug Delivery: Nanoparticles for controlled drug release, with potential for targeted delivery and stimuli-responsive behavior. [, ] * Biocompatible Materials: Hydrogels and coatings with tailored properties for various biomedical applications. [, ]
Q8: What are the current challenges and future directions in research on this compound?
A9: Ongoing research on this compound focuses on:* Improving polymerization control: Developing more efficient and precise polymerization techniques to achieve desired polymer architectures and properties. [, ] * Expanding the scope of copolymerization: Exploring new comonomer combinations to create materials with enhanced functionality and tunable properties. [, ] * Investigating degradation behavior: Understanding the degradation mechanisms and kinetics of this compound-based polymers under various conditions. [] * Developing sustainable synthesis routes: Utilizing renewable resources and environmentally friendly processes for the production of this compound and its derivatives. [, ]
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